3-Methyl-2-nitrobenzyl alcohol
Overview
Description
3-Methyl-2-nitrobenzyl alcohol: is an organic compound with the molecular formula C8H9NO3 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
It’s known that alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols typically act by modifying the structure and function of proteins and lipids within cell membranes, altering their permeability and functionality .
Biochemical Pathways
It’s known that alcohols can influence several biochemical pathways, including those involved in signal transduction, enzyme activity, and membrane transport .
Pharmacokinetics
Like other small molecule alcohols, it is likely to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
3-Methyl-2-nitrobenzyl alcohol has been used as a starting reagent in the synthesis of 7-formyl-indole . It undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl alcohol using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions
Major Products Formed:
Oxidation: 3-Methyl-2-nitrobenzaldehyde or 3-methyl-2-nitrobenzoic acid.
Reduction: 3-Methyl-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Chemistry: 3-Methyl-2-nitrobenzyl alcohol is used as a starting material in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of indole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and alcohol functional groups. It helps in understanding the mechanisms of enzymatic transformations .
Industry: this compound is employed in the production of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Similar structure but with the nitro group at the ortho position.
3-Nitrobenzyl alcohol: Similar structure but without the methyl group.
2-Methyl-3-nitrobenzyl alcohol: Similar structure with different positions of the nitro and methyl groups
Uniqueness: 3-Methyl-2-nitrobenzyl alcohol is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This arrangement influences its reactivity and the types of chemical reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-methyl-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELPTBUSFQMYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230757 | |
Record name | 3-Methyl-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-76-8 | |
Record name | 3-Methyl-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methyl-2-nitrobenzyl alcohol in the synthesis of 7-Formyl-indole?
A1: this compound serves as a crucial starting material in a synthetic route for producing 7-Formyl-indole. [] The synthesis involves a multi-step process utilizing the Batcho-Leimgruber indole synthesis. [] This method allows for the conversion of substituted ortho-nitrotoluenes, like this compound, into the desired indole derivative. []
Q2: How does protecting the hydroxyl group in this compound impact the yield of 7-Hydroxymethyl-indole?
A2: Research suggests that protecting the hydroxyl group of this compound with either a pivaloyl or tetrahydropyranyl group leads to a significant increase in the yield of 7-Hydroxymethyl-indole. [] Specifically, using a pivaloyl protecting group increased the yield to 39%, while a tetrahydropyranyl group resulted in a yield of 48%. [] In contrast, the unprotected this compound only yielded 22% of 7-Hydroxymethyl-indole. [] This improvement highlights the importance of protecting group strategies in organic synthesis for optimizing reaction outcomes.
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